S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
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Overview
Description
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound belonging to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an isothiourea moiety. This compound is known for its selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea typically involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Ethyl isothiocyanate and 4-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Product Isolation: The product is isolated by filtration and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiourea moiety to thiourea or other derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiourea derivatives .
Scientific Research Applications
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the role of nitric oxide in cellular processes.
Medicine: Serves as a tool to study the inhibition of nNOS, which is implicated in various neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties
Mechanism of Action
The primary mechanism of action of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea involves the selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating its effects on cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenylisothiourea: A related compound with similar inhibitory effects on nitric oxide synthase.
S-Methyl-N-[4-(trifluoromethyl)phenyl]isothiourea: Another derivative with a methyl group instead of an ethyl group.
N-[4-(Trifluoromethyl)phenyl]thiourea: Lacks the ethyl group but retains the trifluoromethylphenyl moiety
Uniqueness
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is unique due to its high selectivity for nNOS over other isoforms of nitric oxide synthase, such as inducible NOS (iNOS) and endothelial NOS (eNOS). This selectivity makes it a valuable tool for studying the specific role of nNOS in various biological processes .
Biological Activity
S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound with significant biological activity, particularly as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a trifluoromethyl group attached to a phenyl ring and an isothiourea functional group. Its molecular formula is C₉H₈F₃N₂S, and it is classified under the isothiourea derivatives known for their diverse biological activities.
The primary mechanism of action for this compound involves the selective inhibition of nNOS. This enzyme plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes such as neurotransmission and vascular regulation. The compound exhibits a binding affinity with a Ki value of 0.32 µM, indicating strong interaction with the enzyme.
Inhibition Kinetics
- Ki Value : 0.32 µM (indicating high potency against nNOS)
- Selectivity : Primarily inhibits nNOS without significantly affecting other isoforms of nitric oxide synthase (iNOS or eNOS).
Neuroprotective Effects
Research has demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity by modulating NO levels. This property makes it a candidate for studying neurodegenerative diseases where NO signaling is disrupted.
Cardiovascular Implications
By inhibiting nNOS, this compound may influence vascular tone and blood flow, suggesting potential applications in treating cardiovascular diseases.
Case Studies and Research Findings
- Study on Neuronal Protection :
- Impact on Inflammation :
-
Effects on Vascular Function :
- Research involving animal models demonstrated that administration of this compound led to improved endothelial function, highlighting its implications in cardiovascular health.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
S-Ethyl-N-Phenyl-Isothiourea | Phenyl group on nitrogen | Known for its role in biological assays |
S-Methyl-N-Phenyl-Isothiourea | Methyl group instead of ethyl | Different solubility and reactivity |
N,N-Diethylisothiourea | Two ethyl groups on nitrogen | Enhanced lipophilicity and potential for drug delivery |
This compound | Trifluoromethyl group on phenyl ring | Increased potency as a NOS inhibitor |
Properties
CAS No. |
163490-40-2 |
---|---|
Molecular Formula |
C10H11F3N2S |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15) |
InChI Key |
LCMOXIFARISMOH-UHFFFAOYSA-N |
SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N |
Key on ui other cas no. |
163490-40-2 |
Synonyms |
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride S-ethyl TFMP-isothiourea S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea TFMPITU |
Origin of Product |
United States |
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